4-Bromo-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Bromo-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative . It has a molecular weight of 268.83 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BBrF3O2/c9-4-1-2-6 (8 (13)14)5 (3-4)7 (10,11)12/h1-3,13-14H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
This compound can be used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalyst for Dehydrative Condensation
4-Bromo-2-(trifluoromethyl)phenylboronic acid, due to its boronic acid group, finds application in catalysis, particularly in facilitating dehydrative condensation between carboxylic acids and amines. This reaction is crucial for the synthesis of α-dipeptides, with the ortho-substituent playing a significant role in enhancing the reaction efficiency by preventing the coordination of amines to the boron atom, thereby accelerating amidation processes (Wang, Lu, & Ishihara, 2018).
Intermediate in Organic Synthesis
Arylboronic acids, including derivatives such as this compound, are recognized for their low toxicity, good thermal stability, and compatibility with various functional groups. These characteristics make them valuable intermediates in organic synthesis, offering promising prospects for further study and application in the development of new compounds (Zhang Da, 2015).
Light Emission and Photoluminescence
The compound also serves as a versatile intermediate in the synthesis of chromophore monomers, which are essential for creating polymers with tailored light emission properties. By undergoing Suzuki coupling reactions, it aids in the development of polymers that exhibit high molecular weights, superb thermal stability, and excellent processability, with specific applications in photoluminescence where tailored emission across the visible spectrum is desired (Neilson, Budy, Ballato, & Smith, 2007).
Gene Transfection Efficiency
Research has shown that modifying polyethylenimine with phenylboronic acid groups, potentially derivable from compounds like this compound, can significantly enhance its efficiency in gene delivery. This modification improves the condensation ability to DNA and facilitates cell uptake, demonstrating the compound's potential in biomedical applications (Peng, Chen, Zhong, & Zhuo, 2010).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of the compound 4-Bromo-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound has high gi absorption . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of this compound is influenced by environmental factors. The compound is generally environmentally benign , and its reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable and readily prepared , suggesting that it can maintain its efficacy and stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The role of 4-Bromo-2-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki-Miyaura cross-coupling reactions . This process involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide under the influence of a palladium catalyst
Cellular Effects
As a reagent in Suzuki-Miyaura cross-coupling reactions, it is primarily used in synthetic chemistry rather than biological applications .
Molecular Mechanism
The molecular mechanism of this compound is related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a source of organoboron, which is coupled with a halide or pseudohalide under the influence of a palladium catalyst .
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIDLWXFPCSSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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